molecular formula C9H11Cl2N B3256210 Trans-2-(4-chlorophenyl)cyclopropanamine hydrochloride CAS No. 26568-25-2

Trans-2-(4-chlorophenyl)cyclopropanamine hydrochloride

Cat. No.: B3256210
CAS No.: 26568-25-2
M. Wt: 204.09 g/mol
InChI Key: PARPLJNCMHCNAA-VTLYIQCISA-N
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Description

Trans-2-(4-chlorophenyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N. It is a cyclopropane derivative where a 4-chlorophenyl group is attached to the cyclopropane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(4-chlorophenyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chlorophenylacetonitrile with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The resulting cyclopropane derivative is then subjected to hydrogenation to yield the desired amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Trans-2-(4-chlorophenyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be

Properties

CAS No.

26568-25-2

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

(1R,2R)-2-(4-chlorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H10ClN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9-;/m1./s1

InChI Key

PARPLJNCMHCNAA-VTLYIQCISA-N

SMILES

C1C(C1N)C2=CC=C(C=C2)Cl.Cl

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=CC=C(C=C2)Cl.Cl

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)Cl.Cl

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 2-(4-chlorophenyl)cyclopropylcarbamate (51.9 mg, 0.1938 mmol) was dissolved in Dichloromethane (1 ml) and 4M HCl solution in dioxane (0.4846 ml, 1.938 mmol) was added. The mixture was stirred for 3 hours at ambient temperature, during which time a white solid precipitated out of solution. The crude mixture was concentrated and chased with EtOAc (2×10 ml). The residual fine solid was dried under high vacuum to provide 39.2 mg of the title compound as a solid (99%).
Name
tert-Butyl 2-(4-chlorophenyl)cyclopropylcarbamate
Quantity
51.9 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4846 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trans-2-(4-chlorophenyl)cyclopropanamine hydrochloride
Reactant of Route 2
Trans-2-(4-chlorophenyl)cyclopropanamine hydrochloride
Reactant of Route 3
Trans-2-(4-chlorophenyl)cyclopropanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Trans-2-(4-chlorophenyl)cyclopropanamine hydrochloride
Reactant of Route 5
Trans-2-(4-chlorophenyl)cyclopropanamine hydrochloride
Reactant of Route 6
Trans-2-(4-chlorophenyl)cyclopropanamine hydrochloride

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